2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions are characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .Physical and Chemical Properties Analysis
This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 352.89 g/mol.Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds demonstrated inhibitory activity against serine proteases such as thrombin. Notably, these compounds displayed no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).
- The molecule has been prepared via rhodium-catalyzed hydroboration and characterized by single crystal X-ray diffraction. The study noted the absence of significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Applications in Detection and Imaging
- A derivative of the compound was synthesized and demonstrated sensitivity and selectivity for hydrogen peroxide (H2O2), with successful application in H2O2 detection in living cells (Nie et al., 2020).
- Electrochemical analyses indicated that derivatives of the compound show a lower oxidation potential compared to organoboranes, highlighting the β-effect of organoborate. This characteristic can be crucial for applications involving anodic substitution reactions (Tanigawa et al., 2016).
- The compound was used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with bright fluorescence emission. This property is particularly significant for applications in biomedical imaging and sensors (Fischer et al., 2013).
Organic Synthesis and Material Applications
- The compound has been employed as an allylating reagent in the preparation of homoallylic alcohols and amines, showcasing its versatility in organic synthesis (Ramachandran & Gagare, 2010).
- It has been used in the synthesis of boron-containing stilbenes and polyenes, which are prospective materials for applications like Liquid Crystal Display (LCD) technology and potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Chloromethylphenylboronic acid, pinacol ester, is the carbon atom in organic compounds during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, which is a type of carbon–carbon bond-forming reaction . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the rate and efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other functional groups in the reaction environment can also influence the compound’s action .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRBYHCRLQCNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674719 | |
Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-04-0 | |
Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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